N1-(2-methoxyphenyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide
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Overview
Description
N1-(2-methoxyphenyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a methoxyphenyl group, a tosylpyrrolidinyl moiety, and an oxalamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-methoxyphenyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Tosylpyrrolidine Intermediate: This step involves the reaction of pyrrolidine with p-toluenesulfonyl chloride (tosyl chloride) under basic conditions to form the tosylpyrrolidine intermediate.
Coupling with Methoxyphenyl Group: The tosylpyrrolidine intermediate is then coupled with 2-methoxyphenylamine using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired amide bond.
Oxalamide Formation: Finally, the intermediate product is reacted with oxalyl chloride to introduce the oxalamide linkage, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
N1-(2-methoxyphenyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: The oxalamide linkage can be reduced to form amines or other reduced products.
Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines or other reduced products.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N1-(2-methoxyphenyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N1-(2-methoxyphenyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity.
Receptor Binding: It may interact with specific receptors on cell surfaces, modulating signal transduction pathways and cellular responses.
Comparison with Similar Compounds
N1-(2-methoxyphenyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide can be compared with other similar compounds, such as:
N1-(2-methoxyphenyl)-N2-(pyrrolidin-2-yl)methyl)oxalamide: Lacks the tosyl group, which may result in different chemical properties and biological activities.
N1-(2-methoxyphenyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)acetamide: Contains an acetamide linkage instead of an oxalamide linkage, which may affect its reactivity and applications.
The unique combination of the methoxyphenyl group, tosylpyrrolidinyl moiety, and oxalamide linkage in this compound distinguishes it from these similar compounds, contributing to its distinct chemical and biological properties.
Properties
IUPAC Name |
N'-(2-methoxyphenyl)-N-[[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]methyl]oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O5S/c1-15-9-11-17(12-10-15)30(27,28)24-13-5-6-16(24)14-22-20(25)21(26)23-18-7-3-4-8-19(18)29-2/h3-4,7-12,16H,5-6,13-14H2,1-2H3,(H,22,25)(H,23,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFBUYZIELCPJLQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2CNC(=O)C(=O)NC3=CC=CC=C3OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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